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Compound of Interest

Compound Name:
tert-butyl N-{spiro[2.3]hexan-1-

yl}carbamate

CAS No.: 1824168-87-7

Cat. No.: B2475273

Get Quote

In the landscape of modern medicinal chemistry, the strategic shift from flat, aromatic scaffolds

to three-dimensional, sp³-rich molecular architectures is a paradigm-shifting endeavor. This

"escape from flatland" is driven by the pursuit of novel chemical matter with improved

physicochemical properties, enhanced target selectivity, and greater potential for navigating the

complexities of intellectual property. Strained spirocyclic systems, particularly those

incorporating small rings like cyclobutane and cyclopropane, have emerged as powerful tools

in this quest.[1]

N-Boc-1-aminospiro[2.3]hexane is a quintessential example of such a building block. Its rigid,

conformationally restricted framework serves as a non-classical bioisostere for common motifs

like piperidine or cyclohexane, while offering unique vectors for molecular elaboration.[2] The

introduction of this strained scaffold can profoundly influence a compound's properties, often

leading to improved metabolic stability, modulated lipophilicity, and enhanced aqueous

solubility.[3]

This guide provides a comprehensive technical overview of N-Boc-1-aminospiro[2.3]hexane for

researchers, scientists, and drug development professionals. It covers the core chemical
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identifiers, a robust synthesis protocol grounded in established chemical principles, detailed

characterization data, and the strategic rationale for its application in advanced medicinal

chemistry programs.

Chemical Identity and Properties
Precise identification is the foundation of reproducible science. The following section details the

core identifiers and physical properties of N-Boc-1-aminospiro[2.3]hexane.

Core Identifiers
Identifier Value Source

IUPAC Name
tert-Butyl spiro[2.3]hexan-1-

ylcarbamate
N/A

Synonyms
N-(tert-Butoxycarbonyl)-1-

aminospiro[2.3]hexane
N/A

CAS Number
Not assigned or not publicly

available
[4]

Molecular Formula C₁₁H₁₉NO₂ [4]

Molecular Weight 197.27 g/mol [4]

Canonical SMILES
CC(C)

(C)OC(=O)NC1C2(C1)CCC2
N/A

InChI Key N/A N/A

Note: As a specialized research chemical, a specific CAS number is not widely indexed in

public databases like PubChem as of early 2026. Researchers should rely on spectral data for

identity confirmation.

Chemical Structure
The molecule features a cyclopropane ring and a cyclobutane ring sharing a single spirocyclic

carbon atom. The amine functionality at the C1 position, protected by a tert-butoxycarbonyl

(Boc) group, provides a stable, yet readily deprotected handle for further synthetic

transformations.
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Caption: Chemical structure of tert-Butyl spiro[2.3]hexan-1-ylcarbamate.

Synthesis and Purification Protocol
The synthesis of N-Boc-1-aminospiro[2.3]hexane is not widely documented in commercial

catalogs, necessitating a robust laboratory preparation. The most logical and efficient pathway

involves the transformation of a carboxylic acid precursor via a Curtius or a related

rearrangement (e.g., Hoffman, Lossen). This approach is advantageous as it allows for the

direct installation of the Boc-protected amine from a stable carboxylic acid intermediate.[5]

The precursor, spiro[2.3]hexane-1-carboxylic acid, can be synthesized through methods such

as the cyclopropanation of methylenecyclobutane derivatives.

Proposed Synthetic Workflow
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Spiro[2.3]hexane-1-carboxylic acid

1. (COCl)₂ or SOCl₂
2. NaN₃

(Azide Formation)

Acyl Azide Intermediate
(Unstable, used in situ)

Heat (Δ)
(Curtius Rearrangement)

Isocyanate Intermediate
(Unstable, used in situ)

tert-Butanol (t-BuOH)
(Trapping of Isocyanate)

N-Boc-1-aminospiro[2.3]hexane
(Final Product)

Purification
(Column Chromatography)

Purified Product

Click to download full resolution via product page

Caption: Synthetic workflow via Curtius rearrangement.
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Detailed Experimental Protocol
Objective: To synthesize tert-Butyl spiro[2.3]hexan-1-ylcarbamate from spiro[2.3]hexane-1-

carboxylic acid.

Materials:

Spiro[2.3]hexane-1-carboxylic acid

Diphenylphosphoryl azide (DPPA)

Triethylamine (TEA)

tert-Butanol (anhydrous)

Toluene (anhydrous)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add

spiro[2.3]hexane-1-carboxylic acid (1.0 eq). Dissolve it in anhydrous toluene (approx. 0.2 M

concentration).

Amine Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room

temperature.

Azide Formation: Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the

stirring solution at room temperature.
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Causality Note: DPPA is a safer, non-explosive alternative to other azide sources for

executing the Curtius rearrangement in a one-pot procedure. Triethylamine acts as a base

to form the carboxylate salt, which then reacts with DPPA.

Rearrangement and Trapping: After the addition of DPPA, slowly heat the reaction mixture to

80-90 °C. Vigorous gas evolution (N₂) should be observed. Maintain this temperature for 2-4

hours, or until gas evolution ceases and TLC analysis indicates the consumption of the

starting material.

Causality Note: Heating promotes the rearrangement of the intermediate acyl azide to an

isocyanate with the loss of dinitrogen gas. The isocyanate is highly reactive and is not

isolated.

Boc Group Installation: Add anhydrous tert-butanol (3.0-5.0 eq) to the reaction mixture and

continue to stir at 80-90 °C for an additional 4-6 hours or overnight. The tert-butanol traps the

in situ generated isocyanate to form the stable Boc-protected carbamate.

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash

sequentially with water, saturated aqueous NaHCO₃, and brine.

Causality Note: The aqueous washes remove triethylamine salts, residual DPPA

byproducts, and other water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). Combine

fractions containing the desired product (as determined by TLC) and concentrate to yield N-

Boc-1-aminospiro[2.3]hexane as a solid or oil.

Characterization and Quality Control
Confirming the structure and purity of the final compound is critical. The following data

represents expected spectral characteristics.[6][7]
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Analysis Expected Observations

¹H NMR (400 MHz, CDCl₃)

δ 4.5-4.8 (br s, 1H): -NH- proton. δ 3.5-3.7 (m,

1H): -CH-NHBoc proton. δ 1.8-2.5 (m, 4H):

Cyclobutane -CH₂- protons. δ 1.45 (s, 9H): tert-

Butyl -C(CH₃)₃ protons. δ 0.5-1.0 (m, 4H):

Cyclopropane -CH₂- protons.

¹³C NMR (100 MHz, CDCl₃)

δ 155-156: Carbamate carbonyl carbon (C=O).

δ 79-80: tert-Butyl quaternary carbon (-O-

C(CH₃)₃). δ 50-55: Methine carbon (-CH-

NHBoc). δ 28.4: tert-Butyl methyl carbons (-

C(CH₃)₃). δ 25-35: Spirocyclic quaternary

carbon and cyclobutane carbons. δ 10-20:

Cyclopropane carbons.

Mass Spec (ESI+)
[M+Na]⁺: Expected m/z ≈ 220.13 [M+H]⁺:

Expected m/z ≈ 198.15

IR (Infrared)

~3350 cm⁻¹: N-H stretch. ~2970 cm⁻¹: C-H

stretch (aliphatic). ~1690 cm⁻¹: C=O stretch

(carbamate).

Note: The exact chemical shifts (δ) and coupling constants can vary slightly based on solvent

and concentration.[8][9][10]

Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid

inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after

handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents and strong acids.
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Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. Do not allow the product to enter drains.

Applications in Drug Discovery
The true value of N-Boc-1-aminospiro[2.3]hexane lies in its application as a versatile building

block for creating novel, three-dimensional molecules.

Bioisosteric Replacement: The spiro[2.3]hexylamine core can serve as a rigid bioisostere for

common saturated heterocycles. Replacing a flexible piperidine or morpholine ring with this

scaffold can lock the exit vectors in a defined orientation, potentially leading to a significant

increase in binding affinity and selectivity for a biological target.[3]

Scaffold Decoration: The Boc-protected amine provides a convenient attachment point. After

deprotection under acidic conditions (e.g., TFA in DCM), the resulting primary amine can be

functionalized via amide coupling, reductive amination, or sulfonylation to explore the

surrounding chemical space and build structure-activity relationships (SAR).

Improving ADME Properties: The introduction of sp³-rich, compact scaffolds has been shown

to improve key ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Specifically, it can lead to increased aqueous solubility and improved metabolic stability by

removing sites susceptible to oxidative metabolism.[3][2]

Fragment-Based Drug Discovery (FBDD): The small, rigid nature of the spiro[2.3]hexane

core makes it an ideal fragment for FBDD campaigns, providing a novel starting point for

building more complex and potent drug candidates.

By providing a unique geometric presentation of functional groups, N-Boc-1-

aminospiro[2.3]hexane is a valuable asset for any research program aiming to generate novel

chemical entities that are structurally distinct, functionally potent, and possess favorable drug-

like properties.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.bldpharm.com/newsdetail/news-Spirocyclic-Scaffolds.html
https://www.bldpharm.com/newsdetail/news-Spirocyclic-Scaffolds.html
https://www.researchgate.net/publication/358492351_Selected_Applications_of_Spirocycles_in_Medicinal_Chemistry
https://www.benchchem.com/product/b2475273?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2475273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

4. tert-Butyl N-{spiro[2.3]hexan-1-yl}carbamate [m.chemicalbook.com]

5. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid -
Google Patents [patents.google.com]

6. rsc.org [rsc.org]

7. benchchem.com [benchchem.com]

8. chem.washington.edu [chem.washington.edu]

9. scs.illinois.edu [scs.illinois.edu]

10. utsouthwestern.edu [utsouthwestern.edu]

To cite this document: BenchChem. [Introduction: Embracing Three-Dimensionality in
Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2475273/docs#introduction-embracing-three-
dimensionality-in-modern-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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